![molecular formula C6H4IN3 B1382113 3-Iodopyrazolo[1,5-a]pyrimidine CAS No. 1701484-67-4](/img/structure/B1382113.png)

3-Iodopyrazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

3-Iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The presence of an iodine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and synthetic processes.

Wirkmechanismus

Target of Action

The primary target of 3-Iodopyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly affecting the transition from the G1 phase to the S phase

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle, a fundamental biochemical pathway in all living cells . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death . The downstream effects of this disruption can vary depending on the specific cell type and the presence of other signaling molecules.

Pharmacokinetics

Its molecular weight (24502 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest and potentially cell death . This makes it a promising candidate for the development of new cancer treatments . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cell, the pH of the environment, and the temperature

Vorbereitungsmethoden

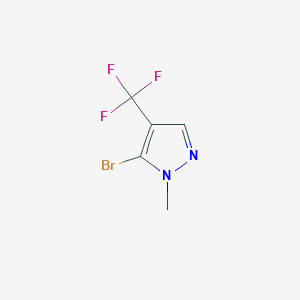

The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine typically involves the construction of the pyrazolo[1,5-a]pyrimidine core followed by iodination. One common method involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with iodine reagents. This process can be carried out under mild conditions using microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on operational simplicity, cost-effectiveness, and environmental sustainability. The use of readily available starting materials and efficient reaction conditions is crucial for industrial applications .

Analyse Chemischer Reaktionen

3-Iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: This compound is often used in Suzuki coupling reactions to form carbon-carbon bonds with aryl or heteroaryl groups.

Oxidation and Reduction Reactions: The pyrazolo[1,5-a]pyrimidine core can undergo oxidation and reduction reactions, leading to the formation of various functionalized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions yield 3-aryl or 3-heteroaryl pyrazolo[1,5-a]pyrimidines .

Wissenschaftliche Forschungsanwendungen

3-Iodopyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Materials Science: Pyrazolo[1,5-a]pyrimidine derivatives are used in the development of organic light-emitting diodes (OLEDs), semiconductors, and other advanced materials.

Chemical Biology: The compound is employed in the design of fluorescent probes and sensors for studying biological processes at the molecular level.

Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.

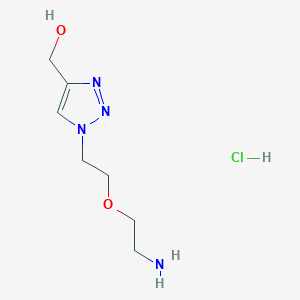

Vergleich Mit ähnlichen Verbindungen

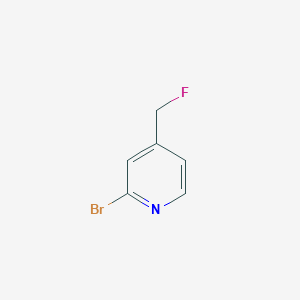

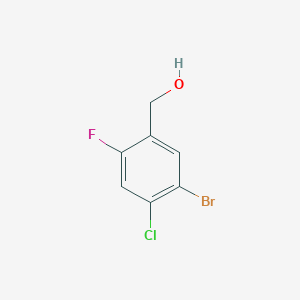

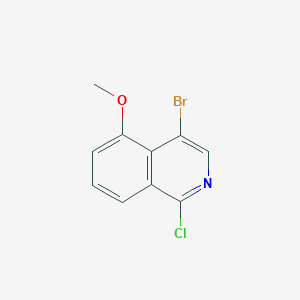

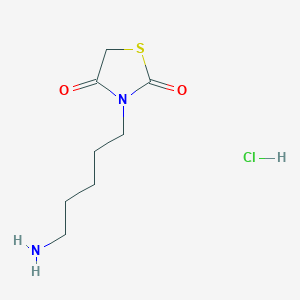

3-Iodopyrazolo[1,5-a]pyrimidine can be compared with other halogenated pyrazolo[1,5-a]pyrimidines, such as 3-bromopyrazolo[1,5-a]pyrimidine and 3-chloropyrazolo[1,5-a]pyrimidine. These compounds share similar chemical structures but differ in their reactivity and applications. The iodine atom in this compound provides unique properties, such as higher atomic mass and greater polarizability, which can influence its chemical behavior and interactions with biological targets .

Similar Compounds

- 3-Bromopyrazolo[1,5-a]pyrimidine

- 3-Chloropyrazolo[1,5-a]pyrimidine

- 3-Fluoropyrazolo[1,5-a]pyrimidine

Eigenschaften

IUPAC Name |

3-iodopyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERJONRBBYGPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Iodopyrazolo[1,5-a]pyrimidine useful in organic synthesis?

A: this compound is a valuable precursor in organic synthesis because of the reactivity of the iodine atom. It readily participates in cross-coupling reactions, such as the Heck reaction and the Sonogashira coupling, allowing for the introduction of various substituents at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold. [, ] This versatility makes it an attractive building block for creating diverse chemical libraries, particularly for exploring new pharmaceuticals and materials.

Q2: How is this compound synthesized?

A: The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidines is efficiently achieved by direct iodination of pyrazolo[1,5-a]pyrimidines using N-iodosuccinimide (NIS) as the iodinating agent. [, ] This method offers a straightforward and high-yielding route to access the desired iodo-substituted compounds.

Q3: Can you provide an example of how this compound is used to create more complex molecules?

A: One example is the synthesis of ω-functionalized 3-alkynylpyrazolo[1, 5-a]pyrimidines. [] this compound reacts with propargylic or homopropargylic compounds in the presence of a palladium catalyst, copper iodide, and triphenylphosphine. This Sonogashira coupling reaction results in the formation of a new carbon-carbon bond, introducing an alkyne group onto the pyrazolo[1,5-a]pyrimidine core. This alkyne group can be further modified, highlighting the utility of this compound in building complex molecules with potential biological activity.

- Ma, S., Xie, H., Wang, J., Pan, Y. (2004). Convenient Synthesis of Substituted 3‐Alkenylpyrazolo[1,5‐a]pyrimidines via Heck Cross‐Coupling Reaction. Synthesis, 14, 2329–2334.

- Regitz, M., & Himbert, G. (2004). ω-Functionalized 3-Alkynylpyrazolo[1, 5-a]pyrimidines by Sonogashira Coupling. Synthesis, 14, 2335–2338.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)